Ethyl 4-(cycloheptylamino)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(cycloheptylamino)piperidine-1-carboxylate is an organic compound with the molecular formula C15H28N2O2. It belongs to the class of piperidinecarboxylates, which are characterized by a piperidine ring bearing a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cycloheptylamino)piperidine-1-carboxylate typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with cycloheptylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cycloheptylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidinecarboxylates .
Scientific Research Applications
Ethyl 4-(cycloheptylamino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and as a building block in chemical research
Biology: The compound is studied for its potential biological activities and interactions with biological molecules
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development
Industry: The compound may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-(cycloheptylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4-(cycloheptylamino)piperidine-1-carboxylate include:
- Ethyl 4-amino-1-piperidinecarboxylate
- Ethyl 4-oxo-1-piperidinecarboxylate
- 4-Aminopiperidine
Uniqueness
This compound is unique due to the presence of the cycloheptylamino group, which imparts distinct chemical and biological properties compared to other piperidinecarboxylates.
Properties
IUPAC Name |
ethyl 4-(cycloheptylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-2-19-15(18)17-11-9-14(10-12-17)16-13-7-5-3-4-6-8-13/h13-14,16H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAOEGOHOAQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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